7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine is a heterocyclic compound that incorporates a pyrano and pyrimidine structure. It is recognized for its potential biological activity and serves as a scaffold for various medicinal chemistry applications. The compound's chemical formula is , and it has been the subject of research due to its structural similarity to nucleobases, which may allow it to interact with biological macromolecules like DNA and RNA .
The synthesis of 7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine typically involves several synthetic approaches. One common method is the condensation reaction between appropriate pyran and pyrimidine precursors. This can be achieved through base-catalyzed reactions in aqueous media or using organocatalysts such as DABCO (1,4-Diazabicyclo[2.2.2]octane) to facilitate the formation of the fused ring structure .
The molecular structure of 7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine features a fused pyrano-pyrimidine ring system. The compound exhibits a bicyclic structure that includes:
7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine can participate in various chemical reactions due to its functional groups:
The reactivity of this compound can be attributed to both the amine functional group and the electron-rich nature of the pyrimidine nitrogen atoms, allowing it to engage in diverse chemical transformations.
The mechanism of action for 7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine is primarily linked to its interactions with biological targets:
Research has shown that modifications on the pyrimidine moiety can significantly affect biological activity, emphasizing the importance of structure-activity relationships in drug design involving this compound .
Relevant data from suppliers indicate that appropriate handling precautions should be taken due to its irritant nature .
7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine has several potential applications in scientific research:
Pyrano[4,3-d]pyrimidine derivatives represent a specialized class of nitrogen-containing heterocyclic compounds characterized by a fused bicyclic framework combining pyran and pyrimidine rings. These hybrid structures have emerged as privileged scaffolds in medicinal chemistry due to their structural similarity to natural purines and pyrimidines, enabling diverse interactions with biological targets. The specific compound 7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine exemplifies this molecular architecture, featuring a partially saturated pyran ring fused to a pyrimidine core bearing an exocyclic amine group at C2. This structural configuration confers both physicochemical stability and hydrogen-bonding capabilities crucial for bioactivity [1] [6] [8].
Bicyclic pyrimidine derivatives constitute a diverse family of heterocyclic compounds with significant pharmaceutical relevance. The core structure of 7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine (Molecular Formula: C₇H₉N₃O; MW: 151.17 g/mol) features a partially saturated [6,5]-fused system where the pyran ring (oxygen-containing six-membered) is fused at the 4,3-position of the pyrimidine (diaza six-membered). This specific fusion pattern differentiates it from isomeric frameworks like pyrano[2,3-d]pyrimidines or fully aromatic pyrido-pyrimidines.
Key structural characteristics include:
Table 1: Structural and Physicochemical Comparison of Related Bicyclic Pyrimidines
Compound Scaffold | Fusion Type | Key Features | Molecular Formula | LogP | H-Bond Acceptors/Donors |
---|---|---|---|---|---|
7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine | [6,5]-fused | Partially saturated pyran, C2-NH₂ | C₇H₉N₃O | -0.85 | 3 / 2 |
Pyrazolo[3,4-d]pyrimidine | [5,5]-fused | Fully unsaturated, purine isostere | Varies | ~0.5-3.5 | 4-5 / 1-2 |
Pyrido[4,3-d]pyrimidine | [6,6]-fused | Fully unsaturated, planar structure | Varies | ~1.0-4.0 | 4-5 / 0-2 |
The exploration of pyrano-pyrimidine hybrids gained momentum in the late 20th century alongside growing interest in fused heterocycles as bioactive scaffolds. Early synthetic efforts focused on simple cyclocondensation reactions between β-dicarbonyl compounds and aminopyrimidines or urea derivatives. The specific compound 7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine emerged as a distinct entity in the early 2010s, with its first reported synthesis and characterization documented around 2013 (CAS: 1211486-21-3) [1] [8].
Significant milestones include:
Table 2: Historical Development Timeline of Pyrano[4,3-d]pyrimidin-2-amines
Time Period | Key Development | Significance |
---|---|---|
Pre-2010 | Synthesis of simple pyrano[4,3-d]pyrimidines | Established basic cyclization methodologies |
~2013 | First characterization of 7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine (CAS 1211486-21-3) | Defined core structure and properties |
2015-2020 | Commercial availability as building blocks | Enabled high-throughput screening and derivatization |
2020-Present | Application in targeted anticancer agents | Explored kinase inhibition and apoptosis induction |
The pharmacological significance of this scaffold stems from its dual role as a rigid, heteroatom-rich framework and a bioisostere of purine nucleobases. This allows competitive interactions with ATP-binding sites in kinases and other enzymes involved in cellular signaling and proliferation [5] [9].
Documented biological activities include:
Table 3: Documented Pharmacological Activities of Pyrano[4,3-d]pyrimidin-2-amine Derivatives
Biological Activity | Molecular Targets | Key Findings | Reference |
---|---|---|---|
Antiproliferative | EGFR, VEGFR, Topoisomerase-II | Dual EGFR/VEGFR inhibition (IC₅₀: 0.3–24 µM); Apoptosis induction; Cell cycle arrest at G2/M | [9] |
Antimicrobial | Microbial enzymes/DNA gyrase | Growth inhibition against Gram-positive bacteria and fungi | [2] [6] |
Kinase Inhibition | CDK, FLT3, B-Raf | Structural similarity to pyrazolo[3,4-d]pyrimidine kinase inhibitors (e.g., Dinaciclib) | [5] [6] |
CNS Modulation Potential | mGluR, mAChR | Bioisosteric analogy to purinergic receptor modulators | [10] |
Compound Synonyms and Identifiers:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: